molecular formula C9H7ClO3 B220852 4-(Chloromethyl)benzoylformate CAS No. 114996-73-5

4-(Chloromethyl)benzoylformate

Katalognummer B220852
CAS-Nummer: 114996-73-5
Molekulargewicht: 198.6 g/mol
InChI-Schlüssel: PTGQUDJBQDECBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Chloromethyl)benzoylformate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as CBz-Cl and is widely used in the synthesis of various organic compounds. The purpose of

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)benzoylformate is not well understood. However, it is believed that CBz-Cl acts as a reactive intermediate in various chemical reactions, leading to the formation of various organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-(Chloromethyl)benzoylformate. However, it is known that CBz-Cl is a reactive compound that can cause skin and eye irritation upon contact. Therefore, proper safety precautions should be taken when handling this compound.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-(Chloromethyl)benzoylformate in lab experiments is its ability to selectively react with various functional groups, leading to the formation of specific organic compounds. However, one of the limitations of using CBz-Cl is its potential toxicity, which can pose a risk to researchers if proper safety precautions are not taken.

Zukünftige Richtungen

There are several future directions for the use of 4-(Chloromethyl)benzoylformate in scientific research. One potential direction is the development of new synthetic methodologies using CBz-Cl as a reagent. Additionally, there is a need for further research on the potential toxicological effects of this compound to ensure the safety of researchers who handle it. Furthermore, CBz-Cl can be used in the development of new drugs and pharmaceuticals, and further research in this area is needed.

Synthesemethoden

The synthesis of 4-(Chloromethyl)benzoylformate involves the reaction of benzoyl chloride with chloroform in the presence of a base such as triethylamine. This reaction results in the formation of CBz-Cl, which can be further purified using various techniques such as column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

4-(Chloromethyl)benzoylformate has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds such as amino acids, peptides, and other bioactive molecules. Additionally, CBz-Cl is used in the preparation of various intermediates that are used in the synthesis of drugs and other pharmaceuticals.

Eigenschaften

CAS-Nummer

114996-73-5

Produktname

4-(Chloromethyl)benzoylformate

Molekularformel

C9H7ClO3

Molekulargewicht

198.6 g/mol

IUPAC-Name

2-[4-(chloromethyl)phenyl]-2-oxoacetic acid

InChI

InChI=1S/C9H7ClO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4H,5H2,(H,12,13)

InChI-Schlüssel

PTGQUDJBQDECBL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCl)C(=O)C(=O)O

Kanonische SMILES

C1=CC(=CC=C1CCl)C(=O)C(=O)O

Synonyme

4-(chloromethyl)benzoylformate
ClMeBF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.